methyl N-cyanocyclopropanecarboximidate
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Overview
Description
Methyl N-cyanocyclopropanecarboximidate is an organic compound with the molecular formula C6H8N2O. It is a derivative of cyclopropane, featuring a cyanide group and a carboximidate group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-cyanocyclopropanecarboximidate can be synthesized through the reaction of methyl cyanoacetate with cyclopropylamine under specific conditions. The reaction typically involves the use of a solvent such as ethanol and may require heating to facilitate the reaction . Another method involves the treatment of methyl cyanoacetate with different amines without the use of a solvent at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-cyanocyclopropanecarboximidate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases such as sodium hydroxide and acids like hydrochloric acid. The reactions may be carried out under reflux conditions or at room temperature, depending on the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, condensation reactions can yield various heterocyclic compounds, which are of interest in medicinal chemistry .
Scientific Research Applications
Methyl N-cyanocyclopropanecarboximidate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl N-cyanocyclopropanecarboximidate involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of the cyano and carboximidate groups. These functional groups allow the compound to interact with various molecular targets, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
Methyl N-substituted-N’-cyanocarbamimidothioates: These compounds share a similar structure but contain a sulfur atom, which can influence their reactivity and applications.
N-cyano-cyclopropanecarboximidic acid methylester: This compound is closely related and shares similar chemical properties.
Uniqueness
Methyl N-cyanocyclopropanecarboximidate is unique due to its specific combination of functional groups and the cyclopropane ring, which imparts distinct reactivity and stability. This makes it a valuable compound for the synthesis of novel organic molecules and the study of reaction mechanisms .
Properties
CAS No. |
121279-09-2 |
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Molecular Formula |
C6H8N2O |
Molecular Weight |
124.1 |
Purity |
95 |
Origin of Product |
United States |
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